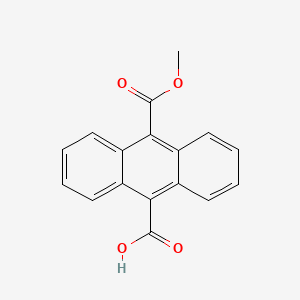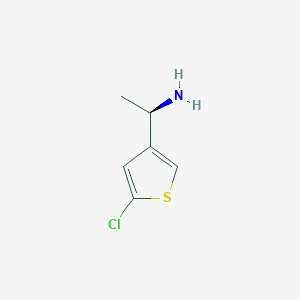![molecular formula C12H17N5O4 B11743733 (2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B11743733.png)
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is a nucleoside analog that plays a crucial role in various biological processes. It is structurally related to naturally occurring nucleosides and is often used in the synthesis of nucleic acids. This compound is significant in the fields of biochemistry and molecular biology due to its involvement in genetic material synthesis and regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety and the purine base separately.
Glycosylation Reaction: The sugar moiety is then glycosylated with the purine base under acidic conditions to form the nucleoside.
Hydroxyl Protection and Deprotection: Protecting groups are used to protect the hydroxyl groups during the glycosylation reaction and are subsequently removed.
Methylation: The methylation of the amino group on the purine base is carried out using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
化学反应分析
Types of Reactions
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include oxidized nucleosides, deoxy nucleosides, and substituted nucleosides, each with distinct properties and applications.
科学研究应用
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: Plays a role in the study of DNA and RNA synthesis, replication, and repair.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of synthetic nucleotides for research and therapeutic purposes.
作用机制
The mechanism of action of (2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Polymerases: The compound can inhibit DNA and RNA polymerases, preventing the elongation of nucleic acid chains.
Induce Chain Termination: The presence of the modified nucleoside can lead to premature termination of nucleic acid synthesis.
Interfere with Base Pairing: The methylamino group can disrupt normal base pairing, leading to mutations or inhibition of replication.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but without the methylamino group.
2’-Deoxyadenosine: A deoxy derivative of adenosine, lacking the hydroxyl group at the 2’ position.
6-Methylaminopurine: A purine base with a methylamino group but without the sugar moiety.
Uniqueness
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is unique due to its specific configuration and the presence of both the hydroxymethyl and methylamino groups. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-12(3-18)8(20)7(19)11(21-12)17-5-16-6-9(13-2)14-4-15-10(6)17/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t7-,8+,11-,12-/m1/s1 |
InChI 键 |
MENGSHYAALOLNT-IWXIMVSXSA-N |
手性 SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO |
规范 SMILES |
CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B11743653.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743654.png)


![4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11743666.png)
![1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11743677.png)
![3-[(furan-2-ylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11743678.png)
![[(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11743686.png)
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11743701.png)
![1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743703.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11743717.png)

![3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione](/img/structure/B11743725.png)
